molecular formula C22H27NO4 B2564364 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide CAS No. 1091396-68-7

3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide

Cat. No.: B2564364
CAS No.: 1091396-68-7
M. Wt: 369.461
InChI Key: YXBYZXFDSGQJJA-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy groups on the benzene ring and a cyclopentyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the cyclopentyl intermediate: This step involves the reaction of 4-methoxyphenylcyclopentanone with a suitable reducing agent to form the corresponding alcohol.

    Amide bond formation: The cyclopentyl intermediate is then reacted with 3,4-dimethoxybenzoic acid or its derivatives under amide coupling conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    3,4-dimethoxybenzamide: Lacks the cyclopentyl group, making it less sterically hindered.

    4-methoxyphenylcyclopentylamine:

Uniqueness

3,4-dimethoxy-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)benzamide is unique due to the combination of methoxy groups, a cyclopentyl ring, and an amide bond in its structure. This unique combination imparts specific chemical and biological properties that are not observed in simpler analogs.

Properties

IUPAC Name

3,4-dimethoxy-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO4/c1-25-18-9-7-17(8-10-18)22(12-4-5-13-22)15-23-21(24)16-6-11-19(26-2)20(14-16)27-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBYZXFDSGQJJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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